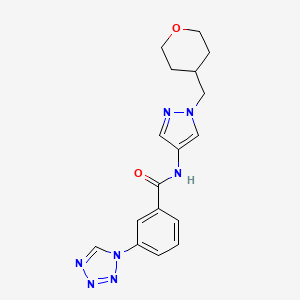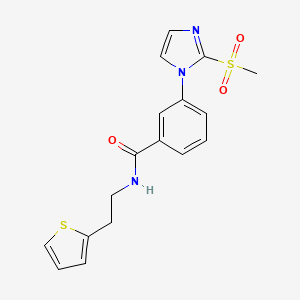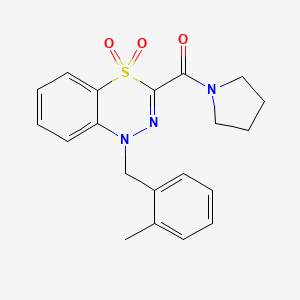
1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in medicinal chemistry and the development of new therapeutic agents. The synthesis and functionalization of heterocyclic structures, similar to the given compound, are fundamental to creating bioactive molecules that can interact with biological targets. For example, the study on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones demonstrates the importance of constructing heterocyclic frameworks for antimicrobial activity (Ibrahim et al., 2011). These frameworks serve as the backbone for developing drugs that can treat various bacterial and fungal infections.
Phosphodiesterase Inhibitors
Compounds with benzothiadiazine structures have been identified as potential phosphodiesterase (PDE) inhibitors, which are important for treating T-cell-dependent disorders. The synthesis of benzyl derivatives of benzothiadiazine dioxides revealed a new family of compounds with PDE 7 inhibitory properties, marking a significant step towards developing treatments for immune system-related diseases (Martínez et al., 2000). This research underlines the therapeutic potential of such heterocyclic compounds in modulating enzymatic activity relevant to inflammation and immune responses.
Biological Metabolites
The study of naturally occurring metabolites from microorganisms offers insight into the potential pharmaceutical applications of complex heterocyclic compounds. For instance, new cyclic dipeptides with cytotoxic activity against sea urchin embryos were isolated from the actinobacterium Streptomyces sp., highlighting the role of natural products in drug discovery and the development of anti-cancer agents (Sobolevskaya et al., 2008).
Structural and Spectroscopic Studies
Understanding the structure-activity relationships of heterocyclic compounds is crucial for their application in scientific research. Studies involving X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, such as the investigation of Droxicam, provide detailed insights into the molecular configuration and properties of these compounds, which is essential for optimizing their biological activity and pharmacological properties (Frigola, 1988).
Propriétés
IUPAC Name |
[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-2-3-9-16(15)14-23-17-10-4-5-11-18(17)27(25,26)19(21-23)20(24)22-12-6-7-13-22/h2-5,8-11H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIDILPJTGXHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)
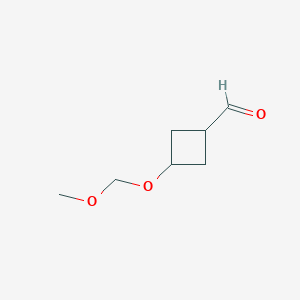

![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)
![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)
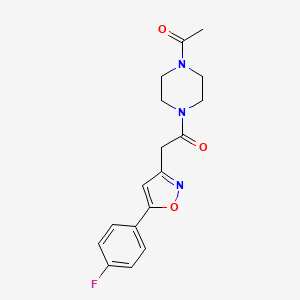


![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
